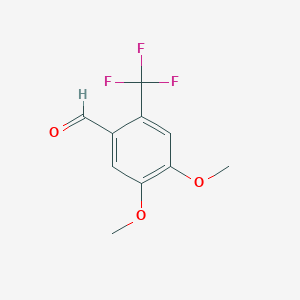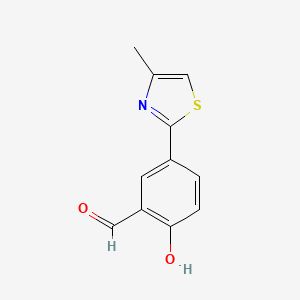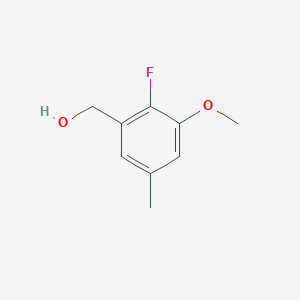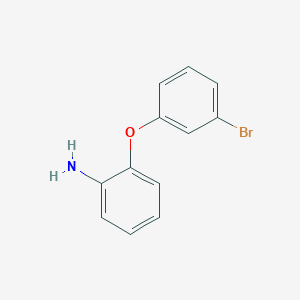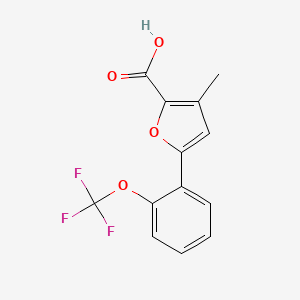
3-Methyl-6-pyrimidin-4-yl-2-sulfanylidene-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,4’-Bipyrimidin]-6(1H)-one, 2,3-dihydro-1-me is a heterocyclic compound that belongs to the bipyrimidine family. This compound is characterized by its unique structure, which consists of two pyrimidine rings connected by a single bond. The presence of a ketone group at the 6-position and a methyl group at the 1-position of the dihydro ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyrimidin]-6(1H)-one, 2,3-dihydro-1-me can be achieved through a multi-component cascade reaction. This involves the reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides. The reaction is typically carried out by refluxing the mixture of these substrates in acetonitrile or dimethylformamide (DMF) along with cesium carbonate (Cs2CO3). This method allows for the regioselective construction of 4,5-dihydro-[4,5’-bipyrimidin]-6(1H)-ones in suitable to excellent yields .
Industrial Production Methods
Industrial production of [4,4’-Bipyrimidin]-6(1H)-one, 2,3-dihydro-1-me may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The scalability of the multi-component cascade reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[4,4’-Bipyrimidin]-6(1H)-one, 2,3-dihydro-1-me undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding bipyrimidine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2 and 3 positions of the dihydro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of bipyrimidine derivatives with additional functional groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted bipyrimidine derivatives with various functional groups.
Scientific Research Applications
[4,4’-Bipyrimidin]-6(1H)-one, 2,3-dihydro-1-me has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of [4,4’-Bipyrimidin]-6(1H)-one, 2,3-dihydro-1-me involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the ketone and methyl groups allows for specific interactions with biological molecules, leading to its bioactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[4,4’-Bipyrimidin]-6(1H)-one: Lacks the dihydro and methyl groups, resulting in different chemical properties.
2,2’-Bipyrimidine: Similar structure but with different substitution patterns.
4,4’-Bipyridine: Contains pyridine rings instead of pyrimidine, leading to different reactivity.
Uniqueness
[4,4’-Bipyrimidin]-6(1H)-one, 2,3-dihydro-1-me is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N4OS |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
3-methyl-6-pyrimidin-4-yl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C9H10N4OS/c1-13-8(14)4-7(12-9(13)15)6-2-3-10-5-11-6/h2-3,5,7H,4H2,1H3,(H,12,15) |
InChI Key |
YKUFFCBPXVDITD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(NC1=S)C2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


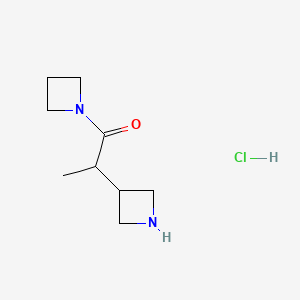
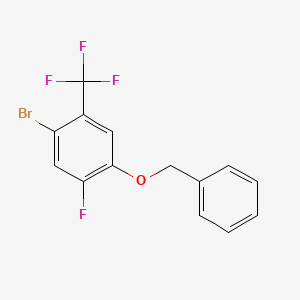
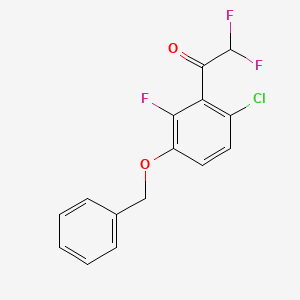
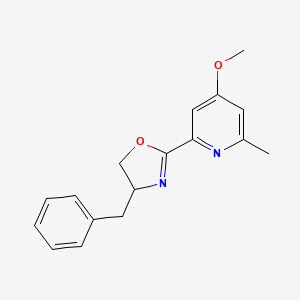
![5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14769319.png)
![2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14769320.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide](/img/structure/B14769326.png)
